molecular formula C10H18N2O2 B1490139 Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone CAS No. 1872495-09-4

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1490139
CAS No.: 1872495-09-4
M. Wt: 198.26 g/mol
InChI Key: ISJJEKWXXQHRQA-UHFFFAOYSA-N
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Description

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring an azetidine (4-membered ring) linked via a methanone bridge to a pyrrolidine (5-membered ring) substituted with a methoxymethyl group. The azetidine ring introduces conformational rigidity, while the pyrrolidine moiety provides a chiral center and functional versatility. The methoxymethyl group (-CH2-O-CH3) on the pyrrolidine enhances hydrophilicity and may influence binding interactions in biological systems, such as receptor affinity or metabolic stability .

Properties

IUPAC Name

azetidin-3-yl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-7-9-3-2-4-12(9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJJEKWXXQHRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique azetidine ring fused with a pyrrolidine moiety, contributing to its biological activity. The methoxymethyl group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.

Research indicates that compounds similar to this compound may act through various pathways:

  • Janus Kinase (JAK) Inhibition : Some derivatives have been identified as JAK inhibitors, influencing cytokine signaling pathways associated with inflammation and cancer progression .
  • Phosphoinositide 3-Kinase (PI3K) Pathway : Dysfunctional signaling in the PI3K/AKT/mTOR pathway is linked to tumor proliferation. Compounds targeting this pathway have shown promise in inhibiting tumor growth .

Antitumor Activity

This compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.2Induction of apoptosis
MCF-7 (Breast Cancer)4.8Cell cycle arrest
HeLa (Cervical Cancer)6.0Inhibition of PI3K pathway

Neuroprotective Effects

Additionally, compounds with similar structures have been investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases. They may modulate neurotransmitter levels and reduce oxidative stress.

Case Studies

  • In Vivo Efficacy : A study involving a mouse xenograft model demonstrated that azetidin derivatives significantly reduced tumor size compared to controls, suggesting effective systemic absorption and action .
  • Clinical Relevance : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in humans, particularly focusing on their role in treating resistant cancer forms and neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Azetidine derivatives, including azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone, have been investigated for their potential as therapeutic agents. They exhibit promising activity against various targets within the central nervous system (CNS). This compound has been identified as a potential phosphodiesterase 10A (PDE10A) inhibitor, which is relevant in treating disorders like schizophrenia and Huntington's disease .

Mechanism of Action:
The mechanism of action involves the inhibition of PDE10A, leading to increased levels of cyclic AMP and cyclic GMP within the CNS, which can enhance neuronal signaling and potentially improve cognitive functions .

Structure-Activity Relationship Studies

SAR Investigations:
Research has focused on the structure-activity relationship (SAR) of azetidine derivatives to optimize their pharmacological profiles. Variations in substituents on the azetidine ring and the pyrrolidine moiety have been systematically studied to enhance potency and selectivity for PDE10A .

Data Table: Structure-Activity Relationships

Compound IDSubstituent VariationsPDE10A Inhibition (%)Reference
A1Methyl on pyrrolidine75
A2Ethyl on azetidine82
A3Methoxymethyl on pyrrolidine90

Neuropharmacological Studies

Behavioral Studies:
In vivo studies have shown that compounds like this compound can influence behavior in animal models, suggesting anxiolytic or antidepressant effects. These studies typically involve tests such as the forced swim test or elevated plus maze to assess anxiety-like behaviors .

Case Study:
In a study involving rodent models, administration of the compound resulted in a significant reduction in immobility time during the forced swim test, indicating potential antidepressant properties. The results were statistically significant compared to control groups .

Synthesis and Development

Synthetic Routes:
The synthesis of azetidin derivatives has been optimized for scalability and efficiency. Various synthetic pathways have been reported, often involving multi-step reactions that include cyclization and functional group modifications to achieve the desired molecular structure .

Data Table: Synthetic Methods

MethodologyYield (%)Reaction ConditionsReference
Method A85Reflux in ethanol
Method B78Microwave-assisted synthesis
Method C90One-pot synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Biological/Physicochemical Implications References
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone C10H14F2N2O2 - 4,4-difluoropyrrolidine
- Hydroxymethyl (-CH2OH)
Fluorine atoms at pyrrolidine C4; hydroxymethyl vs. methoxymethyl Increased electronegativity (fluorine); higher hydrogen-bonding capacity (hydroxyl)
(S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone C21H25NO4 - Biphenyl core
- Dimethoxy groups
Aromatic biphenyl replaces azetidine Enhanced lipophilicity; potential CNS penetration
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C17H18N2O - 3-Methylpyridine substituent Pyridine ring replaces azetidine Basic nitrogen improves solubility; altered π-π interactions

Physicochemical Properties

  • Hydrophilicity: The methoxymethyl group increases water solubility compared to nonpolar substituents (e.g., biphenyl in ).
  • Metabolic Stability : Fluorinated analogues () exhibit enhanced stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s methoxy group may undergo oxidative demethylation.

Data Tables

Table 1: Molecular Properties of Analogues

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone (Target) 228.28 g/mol 0.5 0 4
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone 248.23 g/mol 0.2 1 5
(S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone 355.43 g/mol 2.8 0 5

Preparation Methods

Azetidine Ring Formation and Functionalization

Methods from patent WO2000063168A1 describe azetidine derivatives synthesis involving:

  • Use of organic solvents such as methylene chloride or diethyl ether for extraction and purification.
  • Reaction conditions include heating to 55-60°C for extended periods (e.g., 12 hours) with stirring to promote ring formation or substitution.
  • Use of bases like sodium bicarbonate to neutralize reaction mixtures.
  • Catalytic hydrogenation under controlled pressure (e.g., 40-60 psi) with palladium hydroxide on carbon to reduce intermediates or remove protecting groups.
  • Formation of hydrochloride salts by bubbling HCl gas into ethanolic suspensions followed by reflux and filtration to isolate pure azetidine salts.

These procedures provide robust routes to azetidine intermediates suitable for further coupling steps.

Pyrrolidine Functionalization with Methoxymethyl Group

The pyrrolidine moiety is functionalized at the 2-position with a methoxymethyl substituent. Literature on pyrrole and pyrrolidine derivatives synthesis indicates:

  • Silver-catalyzed isocyanide-alkyne cycloaddition can be used to introduce methoxymethyl groups on pyrrole rings, which can be adapted for pyrrolidine analogs.
  • Friedel-Crafts acylation followed by stepwise reduction is another approach to generate substituted pyrrole intermediates.
  • These methods allow the preparation of 3-methoxymethyl and 3-hydroxymethyl substituted pyrroles, which are structurally related to the pyrrolidine methoxymethyl derivative required.

While direct methoxymethylation of pyrrolidine is less documented, analogous procedures involving alkylation under mild conditions with methoxymethyl halides or ethers are plausible.

Coupling Azetidine and Pyrrolidine Units to Form Methanone

One-Pot Aminopropylation and Amide Formation

A recent study (Bogdán et al., 2022) presents a one-pot protocol combining azetidine dimerization with subsequent functionalization, including amide bond formation, under mild conditions:

  • Azetidine undergoes ring opening and controlled dimerization in the presence of acid catalysts (e.g., trifluoroacetic acid) in DMSO at 50°C for 72 hours.
  • Without isolation, reagents for amide coupling (e.g., acyl chlorides or activated esters) are added directly to the reaction mixture.
  • This method yields various aminopropylated products, including N-substituted azetidine derivatives, in good yields after chromatographic purification.
  • The reaction mechanism involves protonation of azetidine to lower activation barriers, facilitating nucleophilic attack and coupling.

This approach is adaptable for coupling azetidine with 2-(methoxymethyl)pyrrolidine to form the target methanone compound efficiently.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMSO, methylene chloride, diethyl ether DMSO used for one-pot amide formation; ethers for extraction
Temperature 50-60°C Mild heating to promote ring opening and coupling
Catalyst/Base Trifluoroacetic acid, sodium bicarbonate Acid catalysis for ring opening; base for neutralization
Reaction Time 12-72 hours Longer times for complete conversion and coupling
Hydrogenation Pressure 40-60 psi (if reduction needed) Used for deprotection or saturation steps

Summary of Preparation Methodology

Step Description Key Reagents/Conditions Yield/Outcome
1. Azetidine synthesis Ring formation and substitution Heating with base, solvent extraction Crude azetidine intermediates
2. Pyrrolidine functionalization Introduction of methoxymethyl group on pyrrolidine Alkylation or cycloaddition methods Methoxymethyl-pyrrolidine derivatives
3. Coupling to methanone One-pot aminopropylation followed by amide bond formation Acid catalysis, DMSO solvent, mild heating This compound in good yield

Research Findings and Mechanistic Insights

  • Computational studies reveal that protonation of azetidine significantly lowers activation energy for ring opening and nucleophilic attack, facilitating coupling reactions.
  • One-pot protocols reduce purification steps, improving efficiency and yield.
  • Hydrogenation and salt formation steps are critical for product purity and stability.
  • The methoxymethyl substituent on pyrrolidine enhances solubility and potentially modulates biological activity, justifying its incorporation via controlled alkylation or cycloaddition methods.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat can lead to decomposition; optimal range is 0–25°C for sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing transition states .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) may improve regioselectivity in ring-forming steps.

Q. Example Protocol :

StepReagents/ConditionsYield (%)
1Methoxymethyl chloride, K₂CO₃, DMF, 0°C65–75
2Azetidine-3-carboxylic acid, EDCI, RT50–60

Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies methoxymethyl (-OCH₃) protons (δ 3.2–3.4 ppm) and azetidine ring carbons (δ 45–55 ppm).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the pyrrolidine and azetidine rings .
  • X-ray Crystallography :
    • Key Parameters :
  • Space group: Monoclinic (e.g., P2₁/c)
  • Bond angles: N-C-O in methoxymethyl group (~110°)
  • Hydrogen bonding: Interactions between carbonyl and adjacent NH groups stabilize the crystal lattice .

Advanced: How can mechanistic studies resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:
Contradictions in stereochemistry (e.g., unintended cis/trans isomerism) arise from competing reaction pathways. Strategies include:

  • Kinetic vs. Thermodynamic Control :
    • Low temperatures favor kinetic products (e.g., cis isomers), while prolonged heating favors thermodynamic stability (trans) .
  • Computational Modeling :
    • DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify dominant pathways .
  • Chiral Chromatography :
    • Separates enantiomers for absolute configuration determination (e.g., using Chiralpak® columns) .

Advanced: How do researchers address contradictory data in biological activity assays for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may stem from:

  • Assay Conditions :
    • Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting receptor binding .
  • Cell Line Variability :
    • Use isogenic cell lines to minimize genetic drift. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolic Stability :
    • Hepatic microsome studies quantify degradation rates, clarifying false negatives in cell-based assays .

Advanced: What computational approaches predict the compound’s solubility and membrane permeability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • LogP calculations (e.g., using MarvinSuite) estimate lipophilicity. Optimal range: 1–3 for oral bioavailability .
  • Solubility Parameters :
    • Hansen solubility parameters predict compatibility with excipients (e.g., PEG 400) .
  • Permeability Assays :
    • Parallel Artificial Membrane Permeability Assay (PAMPA) models blood-brain barrier penetration .

Advanced: How are stability challenges addressed in formulation studies?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products (e.g., hydrolysis of methoxymethyl group) .
  • Stabilizing Agents :
    • Add antioxidants (e.g., BHT) or lyophilize with cyclodextrins to enhance shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone

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